molecular formula C12H14BrNO2 B14763335 (3-Bromo-5-methylphenyl)(morpholino)methanone

(3-Bromo-5-methylphenyl)(morpholino)methanone

Cat. No.: B14763335
M. Wt: 284.15 g/mol
InChI Key: RSHQVLKAUIBREW-UHFFFAOYSA-N
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Description

(3-Bromo-5-methylphenyl)(morpholino)methanone is an organic compound with a complex structure that includes a brominated aromatic ring and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-5-methylphenyl)(morpholino)methanone typically involves the reaction of 3-bromo-5-methylbenzoyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the brominated intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-methylphenyl)(morpholino)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions, typically at elevated temperatures.

Major Products

    Substitution: Products depend on the nucleophile used; for example, replacing bromine with an amine would yield an aniline derivative.

    Oxidation: Oxidized products may include carboxylic acids or ketones.

    Reduction: Reduced products may include alcohols or amines.

    Hydrolysis: Carboxylic acids and morpholine.

Scientific Research Applications

(3-Bromo-5-methylphenyl)(morpholino)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Bromo-5-methylphenyl)(morpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the morpholine ring play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    (3-Bromo-5-methylphenyl)phenylmethanone: Similar structure but lacks the morpholine ring.

    (4-Bromophenyl)(morpholino)methanone: Similar but with the bromine atom in a different position on the aromatic ring.

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Properties

Molecular Formula

C12H14BrNO2

Molecular Weight

284.15 g/mol

IUPAC Name

(3-bromo-5-methylphenyl)-morpholin-4-ylmethanone

InChI

InChI=1S/C12H14BrNO2/c1-9-6-10(8-11(13)7-9)12(15)14-2-4-16-5-3-14/h6-8H,2-5H2,1H3

InChI Key

RSHQVLKAUIBREW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)Br)C(=O)N2CCOCC2

Origin of Product

United States

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